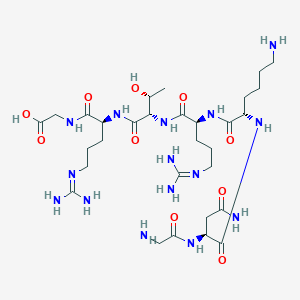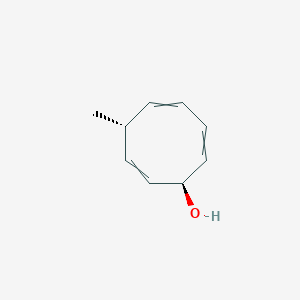
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne is a complex organic compound characterized by its unique structure, which includes methoxymethyl groups and multiple unsaturated bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with methoxymethyl chloride under basic conditions. This is followed by a series of reactions to introduce the dimethyl and dienyne functionalities. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.
Applications De Recherche Scientifique
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, while the unsaturated bonds can undergo addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-8-yne: shares similarities with other dienyne compounds, such as 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-7-yne and 6,6-Bis(methoxymethyl)-2,4-dimethyldeca-2,3-dien-9-yne.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of methoxymethyl groups and multiple unsaturated bonds makes it a versatile compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
681272-68-4 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
InChI |
InChI=1S/C16H26O2/c1-7-8-9-16(12-17-5,13-18-6)11-15(4)10-14(2)3/h9,11-13H2,1-6H3 |
Clé InChI |
NNGSEMIPLXDOLE-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(CC(=C=C(C)C)C)(COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
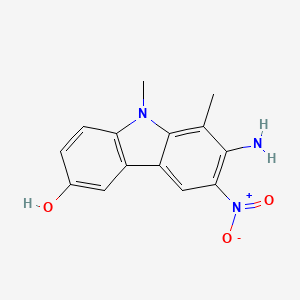
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
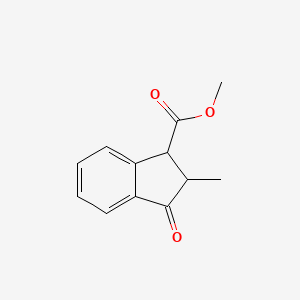
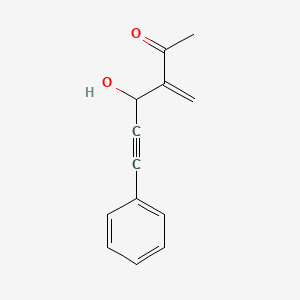

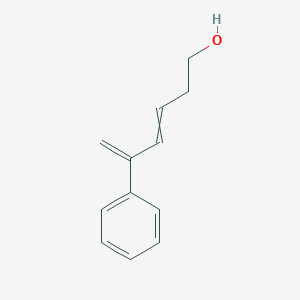
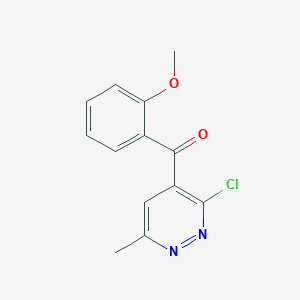
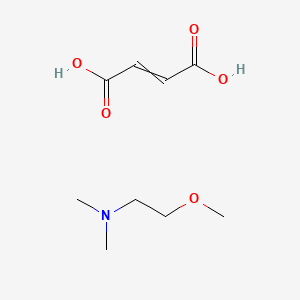
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
